4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with three methyl groups, a nitrophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, followed by further functionalization to introduce the nitrophenyl and sulfanyl groups . The reaction conditions often require the use of solvents like ethanol and catalysts such as piperidine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, nitro compounds, and amino compounds
Scientific Research Applications
4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4,5,6-trimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O3S/c1-10-11(2)15(8-18)17(19-12(10)3)24-9-16(21)13-4-6-14(7-5-13)20(22)23/h4-7H,9H2,1-3H3 |
InChI Key |
PGZSCJOGYPJBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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